molecular formula C7H7BrOS B12100818 3-Bromo-5-(methylthio)phenol

3-Bromo-5-(methylthio)phenol

Cat. No.: B12100818
M. Wt: 219.10 g/mol
InChI Key: GGJGTZACRBPWLB-UHFFFAOYSA-N
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Description

3-Bromo-5-(methylthio)phenol is an organic compound with the molecular formula C(_7)H(_7)BrOS It is characterized by a bromine atom at the third position and a methylthio group at the fifth position on a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(methylthio)phenol typically involves the bromination of 5-(methylthio)phenol. One common method is:

    Bromination Reaction:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, minimizing by-products and optimizing the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(methylthio)phenol can undergo various chemical reactions, including:

  • Substitution Reactions

      Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

      Electrophilic Substitution: The phenol ring can undergo further bromination or nitration.

  • Oxidation and Reduction

      Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

      Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like zinc in acetic acid.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Zinc in acetic acid, sodium borohydride

    Solvents: Acetic acid, chloroform, ethanol

Major Products

    Sulfoxides and Sulfones: From oxidation of the methylthio group

    Aminophenols and Thiophenols: From nucleophilic substitution reactions

Scientific Research Applications

3-Bromo-5-(methylthio)phenol has several applications in scientific research:

  • Chemistry

      Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

      Catalysis: Acts as a ligand in certain catalytic reactions.

  • Biology

      Enzyme Inhibition Studies: Used to study the inhibition of enzymes that interact with phenolic compounds.

      Antimicrobial Research: Investigated for its potential antimicrobial properties.

  • Medicine

      Drug Development: Explored as a potential lead compound for the development of new pharmaceuticals.

  • Industry

      Material Science: Used in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(methylthio)phenol involves its interaction with various molecular targets:

    Enzyme Inhibition: The phenolic hydroxyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity.

    Oxidative Stress: The compound can induce oxidative stress in cells, leading to potential antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-(methylsulfanyl)phenol
  • 3-Bromo-5-(methylthio)benzonitrile
  • 3-Bromo-5-(methylthio)benzoic acid

Comparison

Compared to similar compounds, 3-Bromo-5-(methylthio)phenol is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical reactivity and biological activity. Its methylthio group provides additional sites for chemical modification, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

3-bromo-5-methylsulfanylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrOS/c1-10-7-3-5(8)2-6(9)4-7/h2-4,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGJGTZACRBPWLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=CC(=C1)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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